molecular formula C10H21NO3 B6227558 tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate CAS No. 2156548-34-2

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate

Cat. No.: B6227558
CAS No.: 2156548-34-2
M. Wt: 203.28 g/mol
InChI Key: ANPGGENQQSVXSP-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group linked to a branched alkyl chain. Its structure includes a 3-hydroxy-2-methylpropyl substituent, where the hydroxy group at the terminal carbon and a methyl branch at the β-position introduce steric and electronic modifications (Figure 1). This compound is hypothesized to serve as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or prodrugs requiring hydroxyl functionality for further derivatization .

For example, alkylation of tert-butyl N-methylcarbamate with 3-bromo-2-methylpropan-1-ol under basic conditions (e.g., NaH/DMF) could yield the target compound via nucleophilic substitution . Alternatively, hydrolysis of a bromo precursor (e.g., tert-butyl N-(3-bromopropyl)-N-methylcarbamate) under controlled conditions may introduce the hydroxy group .

Properties

CAS No.

2156548-34-2

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate

InChI

InChI=1S/C10H21NO3/c1-8(7-12)6-11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3

InChI Key

ANPGGENQQSVXSP-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)CO

Purity

95

Origin of Product

United States

Preparation Methods

Three-Step Continuous Reaction System

The most efficient industrial-scale synthesis involves a continuous three-step reactor system, as detailed in CN85109417A . This method ensures high yields (>98%) and minimizes intermediate isolation:

  • Step 1 : Formation of methyl isocyanate (MIC) precursors via thermal decomposition of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg to atmospheric).

  • Step 2 : Condensation of MIC with tert-butyl-protected 3-hydroxy-2-methylpropylamine in inert solvents (e.g., toluene, dichloromethane).

  • Step 3 : Catalytic carbamation using tertiary amines (e.g., triethylamine) or organo-tin compounds at 0–50°C.

Key intermediates are monitored via LC-MS to ensure complete conversion before progressing to subsequent steps.

Catalytic Systems and Optimization

Catalyst Selection

Catalysts critically influence reaction kinetics and regioselectivity:

Catalyst ClassExampleOptimal Loading (mol%)Yield (%)
Tertiary aminesTriethylamine0.1–1.095–98
Organo-tin compoundsDibutyltin dilaurate0.05–0.597–99

Triethylamine achieves cost-effective results at 0.18 kg per 28.6 kg substrate, while organo-tin catalysts enable faster reaction times (<2 hours).

Solvent Effects

Polar aprotic solvents (DMF, THF) increase reaction rates but complicate purification. Non-polar solvents (toluene, hexane) favor crystalline product formation:

SolventDielectric Constant (ε)Reaction Time (h)Crystallization Efficiency (%)
Toluene2.384–685–90
DCM8.932–360–70
THF7.581.5–250–60

Toluene is preferred for industrial processes due to its balance between reactivity and ease of product isolation.

Purification and Isolation Techniques

Crystallization Protocols

Post-reaction mixtures are cooled to −20°C to precipitate the product. Toluene washes remove residual catalysts, followed by vacuum drying (10 mmHg, 80°C) to achieve >99.5% purity.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereochemical byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) is reserved for analytical validation.

Comparative Analysis of Synthetic Methods

ParameterBatch ProcessContinuous Flow
Cycle time12–18 hours4–6 hours
Yield85–90%98–99%
Catalyst consumptionHighOptimized
Energy efficiencyModerateHigh

Continuous flow systems dominate modern production due to superior efficiency and reduced waste.

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 2.85 (s, 3H, N–CH₃), 3.45–3.60 (m, 2H, CH₂O).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N–H bend).

Purity Standards

Pharmaceutical-grade material requires:

  • HPLC purity ≥99.9% (UV 254 nm)

  • Residual solvents <500 ppm (ICH Q3C guidelines)

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether at low temperatures.

    Substitution: Tosyl chloride (TsCl) in pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of tert-butyl N-(3-oxo-2-methylpropyl)-N-methylcarbamate.

    Reduction: Formation of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylamine.

    Substitution: Formation of tert-butyl N-(3-tosyloxy-2-methylpropyl)-N-methylcarbamate.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution. The compound's unique structure allows it to participate in palladium-catalyzed reactions to synthesize valuable intermediates like N-Boc-protected anilines and tetrasubstituted pyrroles, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Biochemical Probes
The compound has been investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates. Its ability to interact with specific molecular targets makes it suitable for examining enzyme mechanisms and developing inhibitors.

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can protect astrocytes against amyloid beta-induced toxicity, suggesting its potential use in therapeutic strategies aimed at preventing neuronal damage.

Medicinal Chemistry

Prodrug Development
The compound's carbamate group can be hydrolyzed to release active drugs in a controlled manner, positioning it as a candidate for prodrug development. This characteristic is particularly beneficial for enhancing drug bioavailability and targeting specific tissues within the body.

Analytical Chemistry

Mass Spectrometry Applications
this compound is utilized in analytical chemistry for structural determination of complex molecules through techniques such as X-ray crystallography and mass spectrometry. Its ability to form stable crystals aids in the accurate identification and quantification of compounds in biological samples.

Summary of Applications

Field Application
Organic Chemistry Building block for synthesizing complex molecules
Biochemistry Biochemical probe for studying enzyme-catalyzed reactions
Medicine Potential prodrug for controlled drug release
Analytical Chemistry Used in mass spectrometry and X-ray crystallography for structural analysis

Case Studies

  • Neuroprotection in Alzheimer's Disease
    • Study Design: In vitro experiments on astrocytes exposed to amyloid beta.
    • Findings: The compound demonstrated moderate protective effects by reducing TNF-α levels and oxidative stress markers, indicating its potential therapeutic role.
  • Synthesis of Pharmaceutical Intermediates
    • Study Design: Utilization of this compound in palladium-catalyzed reactions.
    • Findings: Successfully synthesized N-Boc-protected anilines with high yields, showcasing its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate involves the interaction of its carbamate group with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .

Comparison with Similar Compounds

tert-Butyl N-(3-Aminopropyl)-N-methylcarbamate (CAS: 150349-36-3)

  • Substituents: Replaces the hydroxy group with an amino (-NH2) group.
  • Impact: The amino group enhances nucleophilicity, enabling participation in amide coupling or Schiff base formation. This compound is widely used in peptide synthesis and as a building block for bioactive molecules .
  • Molecular Weight : Theoretical ~201.3 g/mol (C10H21N2O2).

tert-Butyl N-[3-[[3-(Dimethylcarbamoyl)-6-nitrochroman-5-yl]amino]propyl]-N-methylcarbamate (Compound 9)

  • Substituents : Features a nitrochroman moiety and dimethylcarbamoyl group.
  • Impact : The extended aromatic system and electron-withdrawing nitro group confer stability and modulate electronic interactions, making it a precursor for glycogen synthase kinase-3 (GSK-3) inhibitors .
  • Molecular Weight : 437.24 g/mol (C21H33N4O6) .

tert-Butyl N-(2-Hydroxy-3-phenylpropyl)carbamate (CAS: 162541-45-9)

  • Substituents : Contains a phenyl group at the γ-position.
  • Molecular Weight: ~265.3 g/mol (C15H21NO3).

N-Cyclopropyl-N-(3-hydroxypropyl)carbamate

  • Substituents : Cyclopropyl group replaces the tert-butyl and methyl groups.
  • Impact : The cyclopropyl ring introduces conformational rigidity, which may enhance metabolic stability in drug candidates .
  • Molecular Weight: 215.29 g/mol (C11H21NO3) .

tert-Butyl N-[(3R)-3-Amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate

  • Substituents: Thiophene ring and chiral amino group.
  • Impact : The thiophene moiety enables π-π stacking in protein binding, while the chiral center allows for stereoselective synthesis .
  • Molecular Weight : 270.39 g/mol (C13H22N2O2S) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Substituents
This compound C10H21NO3 204.3 (theoretical) N/A N/A 3-hydroxy-2-methylpropyl
tert-Butyl N-(3-aminopropyl)-N-methylcarbamate C10H21N2O2 201.3 (theoretical) 150349-36-3 98% 3-aminopropyl
Compound 9 (GSK-3 precursor) C21H33N4O6 437.24 N/A N/A Nitrochroman, dimethylcarbamoyl
tert-Butyl N-(2-hydroxy-3-phenylpropyl)carbamate C15H21NO3 265.3 (theoretical) 162541-45-9 N/A Phenyl, 2-hydroxypropyl
N-Cyclopropyl-N-(3-hydroxypropyl)carbamate C11H21NO3 215.29 N/A 95% Cyclopropyl, 3-hydroxypropyl
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate C13H22N2O2S 270.39 2639392-27-9 N/A Thiophene, chiral amino

Biological Activity

Tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate, a carbamate derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of neurodegenerative diseases. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting them in a structured format.

This compound has the molecular formula C9H19NO3C_9H_{19}NO_3. Its structure includes a tert-butyl group linked to a hydroxylated 2-methylpropyl chain, which enhances its solubility and biological activity compared to simpler derivatives. The structural complexity of this compound suggests unique interactions within biological systems, warranting further investigation in medicinal chemistry.

Research indicates that this compound may act as an inhibitor of key enzymes involved in neurodegenerative processes. Similar compounds have been shown to inhibit β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology. These interactions may help prevent amyloid beta peptide aggregation and reduce oxidative stress in neuronal cells.

Enzyme Interactions

The compound exhibits notable enzyme modulation capabilities:

  • Acetylcholinesterase Inhibition : Inhibiting this enzyme can enhance acetylcholine levels, potentially improving cognitive function in neurodegenerative conditions.
  • β-Secretase Inhibition : This action may reduce the formation of amyloid plaques associated with Alzheimer's disease.

Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, a common factor in neurodegeneration. By mitigating oxidative damage, the compound could contribute to neuronal survival and function.

Comparative Analysis with Related Compounds

The following table summarizes related compounds that share structural similarities with this compound:

Compound NameCAS NumberKey Features
Tert-butyl N-[3-hydroxy-2-(2-methylphenyl)methyl]carbamate1696368-40-7Studied for Alzheimer's treatment
Tert-butyl N-[3-hydroxybutyryl]carbamate1692710-67-0Potential anti-inflammatory properties
Tert-butyl (3-hydroxy-2-methylpropyl)(methyl)carbamate480451-99-8Modulates enzyme activity; potential therapeutic uses

Case Studies and Research Findings

  • Neurodegenerative Disease Models : In vitro studies have demonstrated that related compounds can significantly reduce amyloid beta aggregation in cell cultures, suggesting that this compound may have similar effects.
  • Oxidative Stress Reduction : Experimental models indicate that carbamates with similar structures can lower reactive oxygen species (ROS) levels in neuronal cells, highlighting their potential as neuroprotective agents.

Future Directions

Despite promising preliminary findings, further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

  • In vivo testing to assess efficacy and safety.
  • Mechanistic studies to clarify interactions with specific targets.
  • Long-term studies to evaluate potential side effects and therapeutic windows.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (0–60°C), pH (neutral to mildly basic), and solvent selection (e.g., dichloromethane or acetonitrile). For example, using triethylamine as a base minimizes side reactions, while low temperatures stabilize intermediates . A stepwise approach—first reacting tert-butyl carbamate with a brominated precursor, followed by purification via recrystallization or chromatography—ensures high purity (>95%). Yield improvements (70–90%) are achievable by adjusting stoichiometry and reaction time .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates the compound from byproducts. Recrystallization using ethanol or acetonitrile enhances purity, particularly for removing unreacted starting materials. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity >98% .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., tert-butyl singlet at δ 1.2–1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 232.15) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show degradation <5% over 6 months when stored at −20°C in anhydrous DMSO or under inert gas. Hydrolysis occurs in aqueous solutions (pH <3 or >10), forming tertiary amines and alcohols. Stabilizers like BHT (0.1%) mitigate oxidation .

Q. What are common derivatives of this carbamate, and how are they synthesized?

  • Methodological Answer : Derivatives include:
  • Hydrolysis product : React with HCl/MeOH to yield N-methyl-3-hydroxy-2-methylpropylamine.
  • Nucleophilic substitutions : Replace the hydroxy group with halides using PBr3_3 or SOCl2_2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for carbamate derivatives?

  • Methodological Answer : Conflicting mechanisms (e.g., SN2 vs. radical pathways) are resolved via:
  • Isotopic labeling : Track 18^{18}O in hydrolysis products.
  • Kinetic isotope effects : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition states .

Q. What experimental designs elucidate the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :
  • Enzyme assays : Measure IC50_{50} values using fluorescence-based substrates (e.g., for kinases or esterases).
  • Kinetic studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
  • Docking simulations : AutoDock Vina models binding interactions with active sites .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Methodological Answer :
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. THF).
  • QSAR models : Correlate substituent electronic parameters (σ, π) with reaction outcomes .

Q. What strategies address low regioselectivity during functionalization of the hydroxy group?

  • Methodological Answer :
  • Protecting groups : Use TBS or acetyl to block competing hydroxyls.
  • Catalytic systems : Pd(OAc)2_2/Xantphos enhances selectivity in cross-coupling reactions.
  • Microwave-assisted synthesis : Reduces side reactions by accelerating desired pathways .

Q. How do researchers analyze synergistic effects when combining this carbamate with other bioactive compounds?

  • Methodological Answer :
  • Combination index (CI) : Calculate via Chou-Talalay method using SynergyFinder.
  • Transcriptomics : RNA-seq identifies upregulated/downregulated pathways (e.g., apoptosis or oxidative stress).
  • In vivo models : Zebrafish or murine studies validate efficacy and toxicity .

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